molecular formula C₁₈H₂₂D₃NO B1141331 Dextromethorphan-d3 CAS No. 524713-56-2

Dextromethorphan-d3

Cat. No. B1141331
M. Wt: 274.42
InChI Key:
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Description

Synthesis Analysis

The synthesis of dextromethorphan and its deuterated variants involves complex chemical reactions, starting from levorphanol or similar compounds. The preparation of tritiated dextromethorphan, for instance, involves its purification by reverse-phase high-performance liquid chromatography (HPLC) from dextrorphan, indicating a pathway that could similarly be adapted for the synthesis of deuterated versions like dextromethorphan-d3 (Craviso et al., 1982).

Molecular Structure Analysis

Dextromethorphan's molecular structure is characterized by its morphinan backbone, which is crucial for its interaction with various receptors in the brain, including NMDA, sigma-1, and possibly others. The introduction of deuterium atoms (in dextromethorphan-d3) would not significantly alter the structure but could affect its metabolic stability and interaction with enzymes like cytochrome P450 isozymes involved in its metabolism (Taylor et al., 2016).

Chemical Reactions and Properties

Dextromethorphan undergoes extensive metabolism in the human body, primarily involving O-demethylation to dextrorphan (its active metabolite) and N-demethylation to 3-methoxymorphinan. These metabolic pathways are mediated by cytochrome P450 enzymes, notably CYP2D6 and CYP3A4. The deuterated form, dextromethorphan-d3, would be expected to undergo similar metabolic pathways, albeit potentially at different rates due to the kinetic isotope effect, which could slow down the reactions involving C-H (or in this case, C-D) bond breaking (Spanakis et al., 2009).

Physical Properties Analysis

The physical properties of dextromethorphan, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The substitution of hydrogen atoms with deuterium (to create dextromethorphan-d3) might slightly alter these properties due to changes in bond strength and mass, affecting its behavior in biological systems and analytical methods designed for its detection and quantification.

Chemical Properties Analysis

The chemical properties of dextromethorphan include its ability to act as a noncompetitive antagonist at NMDA receptors and its interaction with other receptor systems in the brain, contributing to its wide range of pharmacological effects. The deuterated form would retain these chemical properties, although the deuterium atoms could impact its metabolic profile, potentially leading to differences in potency, duration of action, or side effects profile due to altered pharmacokinetics (Ducharme et al., 1996).

Scientific Research Applications

  • Neurological and Neuropsychiatric Disorders : Dextromethorphan has shown potential in treating a range of neurological and psychiatric disorders, including depression, stroke, traumatic brain injury, seizure, pain, methotrexate neurotoxicity, Parkinson's disease, and autism. Its diverse pharmacologic actions in the central nervous system have made it a candidate for repurposing in these conditions, although optimal dosing and safety for chronic use are not fully established (Nguyen et al., 2016).

  • Pain Management in Cancer : Dextromethorphan, as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been useful in treating pain in cancer patients and for managing methotrexate-induced neurotoxicity (Siu & Drachtman, 2007).

  • Safety Profile : The safety profile of dextromethorphan, particularly in relation to adverse drug reactions, has been explored. These reactions are generally infrequent and not severe, with predominant symptoms being dose-related and including neurological, cardiovascular, and gastrointestinal disturbances (Bem & Peck, 1992).

  • Behavioral Disorders in Autism : A case report highlighted the use of dextromethorphan in treating behavioral challenges associated with autism. This suggests a need for more comprehensive studies on its clinical effects in such contexts (Woodard et al., 2005).

  • Treatment of Emotional Lability : Dextromethorphan, in combination with quinidine, has been studied for treating neurological disorders affecting emotional control. Its re-introduction in this combination form offers new possibilities for therapeutic use, although there is a need for more research to confirm these applications (Smith, 2006).

  • Probe for Enzymatic Activity : Dextromethorphan has been used as an in vivo probe for simultaneous determination of CYP2D6 and CYP3A activity, providing valuable insights into drug metabolism and potential drug interactions (Ducharme et al., 1996).

  • Vascular Dementia : Research suggests that dextromethorphan may be effective in treating vascular dementia, providing protection against oxidative stress implicated in the disease’s pathogenesis (Xu et al., 2016).

Safety And Hazards

Dextromethorphan is a commonly abused drug because of its euphoric, hallucinogenic, and dissociative properties6. Depending on the amount ingested, dextromethorphan toxicity can have a wide range of cardiovascular, neurological, metabolic, and musculoskeletal adverse effects6.


properties

IUPAC Name

4-methoxy-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXZASYAUGDDCJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextromethorphan-d3

CAS RN

524713-56-2
Record name 524713-56-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
56
Citations
WJ Loos, AJM De Graan, P De Bruijn… - … of pharmaceutical and …, 2011 - Elsevier
… The stable labeled deuterated internal standards dextromethorphan-d3 (DM-d3), dextrorphan-d3 (DX-d3) and 3-hydroxymorphinan-d3 (3HM-d3) were obtained from Toronto Research …
Number of citations: 14 www.sciencedirect.com
W Zhang, F Han, P Guo, H Zhao, ZJ Lin… - … of Chromatography B, 2010 - Elsevier
Drug–drug interactions involving cytochrome P450 (CYP450s) are an important factor for evaluation of a new chemical entity (NCE) in drug development. To evaluate the potential …
Number of citations: 54 www.sciencedirect.com
JL Donato, F Koizumi, AS Pereira, GD Mendes… - … of chromatography B, 2012 - Elsevier
… , the m/z 275.2 > 218.3 transition for dextromethorphan-d3, the m/z 258.1 > 133.1 transition for … (C) MRM chromatogram (275.2 > 218.3) of dextromethorphan-d3 spiked in human plasma …
Number of citations: 25 www.sciencedirect.com
AKL Goey, I Meijerman, JH Beijnen… - European journal of …, 2013 - Springer
… Samples were prepared by adding 10 μL of the internal standards dextromethorphan-d3 and … For dextromethorphan, internal standard dextromethorphan-d3, dextrorphan and internal …
Number of citations: 23 link.springer.com
AFL Faro, D Berardinelli, G Sprega, A Tini… - … of Pharmaceutical and …, 2023 - Elsevier
… was operated in scheduled multiple reaction monitoring (MRM) mode, with four transitions for each dextromethorpan, levomethorphan, dextrorphan and dextromethorphan-d3 and two …
Number of citations: 2 www.sciencedirect.com
TL Morton, OL Laskin, D Kaushik, L Lee, J Ma… - European Journal of …, 2023 - Springer
… Stable isotope labeled internal standard (dextromethorphan-d3 and dextrorphan-d3) was used to track the analytes potential variability. To 0.2 mL of plasma, the internal standard (IS) …
Number of citations: 6 link.springer.com
U Zanelli, T Michna, C Petersson - Xenobiotica, 2019 - Taylor & Francis
… The compounds used as internal standards, dextromethorphan-d3 and MSC1815677 were synthesized in the medicinal chemistry laboratories of Merck KGaA (Darmstadt, Germany). …
Number of citations: 5 www.tandfonline.com
K Ardjomand-Woelkart, M Kollroser, L Li… - Analytical and …, 2011 - Springer
… The deuterated internal standards midazolam-d5, dextromethorphan-d3, hydroxytolbutamide-d9 were obtained from Toronto Research Chemicals, Inc., Ontario, Canada. All chemicals (…
Number of citations: 38 link.springer.com
L Wang, W Yuan, S Reuschel… - Handbook of LC‐MS …, 2013 - Wiley Online Library
… Weigh an appropriate amount of dextromethorphan, dextrorphan, dextromethorphan-d3 and dextrorphand3 into the required amount of MeOH to obtain individual stock solutions at …
Number of citations: 1 onlinelibrary.wiley.com
VP Marasanapalle, C Masimirembwa… - The Journal of …, 2023 - Wiley Online Library
… monitoring in positive ion mode to monitor protonated precursor ion → product ion (m/z) transitions (272.2→171.0 for dextromethorphan and 275.2→174.2 for dextromethorphan-d3 as …
Number of citations: 5 accp1.onlinelibrary.wiley.com

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